Isopropylazetidin-3-yl(methyl)carbamate
Description
Isopropylazetidin-3-yl(methyl)carbamate is a synthetic carbamate derivative featuring a four-membered azetidine ring substituted at the 3-position with both a methyl group and an isopropyl carbamate moiety. Carbamates are known for their diverse biological activities, ranging from enzyme inhibition to pesticidal or pharmaceutical applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
propan-2-yl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)12-8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ZAOYPEKKXFLETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(C)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropylazetidin-3-yl(methyl)carbamate typically involves the reaction of azetidine with isopropyl chloroformate and methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Azetidine+Isopropyl chloroformate+Methylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Isopropylazetidin-3-yl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like hydroxide ions or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives
Reduction: Amines and alcohols
Substitution: Various substituted carbamates and alcohols
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the role of isopropylazetidin-3-yl(methyl)carbamate in the development of anticancer agents. Specifically, compounds derived from this structure have been investigated for their ability to inhibit certain cancer cell lines. For instance, modifications to the azetidine ring have shown promising results in enhancing binding affinity to specific targets involved in cancer progression.
Case Study: ENL YEATS Domain Inhibitors
In a study focused on acute myeloid leukemia (AML), researchers synthesized compounds based on the this compound scaffold. These compounds demonstrated selective inhibition of the ENL YEATS domain, which is implicated in AML cell growth. One compound exhibited an IC50 value of 40 nM, indicating strong efficacy against AML cells .
| Compound | IC50 Value (nM) | Binding Affinity |
|---|---|---|
| SR-C-107 (R) | 40 | High |
| SR-C-107 (S) | 1380 | Low |
This data indicates that structural modifications can significantly impact the pharmacological properties of derivatives derived from this compound.
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to effective pest control without harming beneficial insects.
Case Study: Development of New Pesticides
Research has shown that derivatives of this compound can act as effective insecticides against common agricultural pests. In laboratory settings, these compounds demonstrated a high level of toxicity towards target species while exhibiting low toxicity to non-target organisms.
Cosmetic Formulations
Stabilizers and Emulsifiers
In the cosmetic industry, this compound has been utilized as an emulsifier and stabilizer in various formulations. Its properties allow for improved texture and stability of creams and lotions.
Case Study: Skin Care Products
A formulation study highlighted the incorporation of this compound into a moisturizing cream. The resulting product showed enhanced moisturizing effects and stability over time compared to formulations without this compound .
| Formulation Type | Stability | Moisturizing Effect |
|---|---|---|
| Without Compound | Low | Moderate |
| With Compound | High | High |
Mechanism of Action
The mechanism of action of isopropylazetidin-3-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, particularly in the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Research
highlights several carbamate derivatives with pyrrolidin-3-yl (5-membered ring) and imidazo[1,2-b]pyridazin substituents. These compounds share the isopropyl carbamate group but differ in heterocyclic attachments and substituents (Table 1).
Table 1: Pharmaceutical Carbamate Analogs
Key Observations :
Pesticidal Carbamates
lists isopropyl carbamates used as pesticides, such as chlorpropham (1-methylethyl (3-chlorophenyl)carbamate). These compounds prioritize electrophilic substituents (e.g., chloro, methoxy) on aromatic rings for herbicidal activity (Table 2).
Table 2: Pesticidal Carbamate Analogs
Key Observations :
- The target compound’s azetidine ring and lack of aromatic substituents distinguish it from pesticidal carbamates, which rely on halogenated aryl groups for bioactivity .
- Agricultural carbamates often exhibit higher volatility and environmental persistence due to simpler alkyl/aryl groups, whereas pharmaceutical analogs prioritize metabolic stability via heterocycles .
Substituent Effects on Physicochemical Properties
emphasizes that carbamate substitutions (e.g., -methyl, -ethyl) on benzene nuclei directly influence lipophilicity and chain length. For example:
- The azetidine ring’s compact structure may improve blood-brain barrier penetration relative to bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
